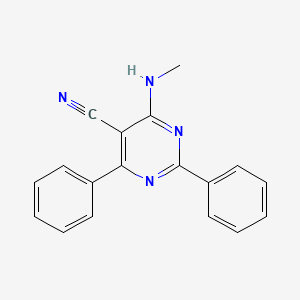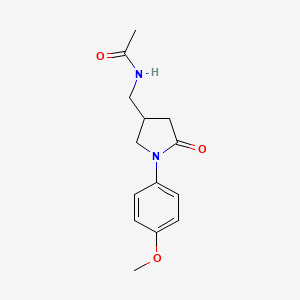
N-((1-(4-甲氧基苯基)-5-氧代吡咯烷-3-基)甲基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)acetamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a methoxyphenyl group, a pyrrolidinone ring, and an acetamide moiety, which contribute to its unique chemical properties and reactivity.
科学研究应用
N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)acetamide has several scientific research applications, including:
作用机制
Target of Action
The compound N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)acetamide, also known as N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]acetamide, has been found to interact with EGFR and VEGFR-2 . These receptors play a crucial role in the progression of certain types of cancers, including triple-negative breast cancer .
Mode of Action
It is believed to inhibit the activity of egfr and vegfr-2, thereby impeding the progression of cancer . The compound’s interaction with these receptors is likely to result in changes that inhibit the growth and proliferation of cancer cells .
Biochemical Pathways
The compound’s interaction with EGFR and VEGFR-2 affects various biochemical pathways involved in cell growth, proliferation, and survival . By inhibiting these receptors, the compound disrupts these pathways, leading to the suppression of cancer cell growth .
Pharmacokinetics
It is known that the compound’s bioavailability and pharmacokinetic profile can be influenced by various factors, including its chemical structure, formulation, and the route of administration .
Result of Action
The inhibition of EGFR and VEGFR-2 by this compound results in the suppression of cancer cell growth and proliferation . This can lead to a reduction in tumor size and potentially improve the prognosis for patients with certain types of cancer .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and activity . Additionally, the presence of other substances in the environment, such as proteins or other drugs, can also impact the compound’s action .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)acetamide typically involves the reaction of 4-methoxybenzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then subjected to a cyclization reaction to form the pyrrolidinone ring. The final step involves the acylation of the resulting compound with acetic anhydride to yield the target compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the cyclization and acylation steps .
Industrial Production Methods
Industrial production of N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)acetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale synthesis .
化学反应分析
Types of Reactions
N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group, resulting in a dihydropyrrolidinone derivative.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like halides for substitution reactions. The reaction conditions typically involve the use of solvents such as dichloromethane or acetonitrile and may require specific temperatures and pH levels to achieve optimal results .
Major Products Formed
The major products formed from these reactions include phenol derivatives, dihydropyrrolidinone derivatives, and various substituted analogs of the original compound. These products can exhibit different chemical and biological properties, making them valuable for further research and development .
相似化合物的比较
Similar Compounds
Similar compounds to N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)acetamide include:
- N-(4-methoxyphenyl)acetamide
- N-(4-methoxyphenyl)-N-methylacetamide
- N-(4-methoxyphenyl)-2-(4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy)acetamide .
Uniqueness
N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)acetamide is unique due to its combination of a methoxyphenyl group, a pyrrolidinone ring, and an acetamide moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
属性
IUPAC Name |
N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-10(17)15-8-11-7-14(18)16(9-11)12-3-5-13(19-2)6-4-12/h3-6,11H,7-9H2,1-2H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMDYMMEFVBLJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CC(=O)N(C1)C2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 4-({[3-amino-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]carbonyl}amino)benzenecarboxylate](/img/structure/B2367526.png)

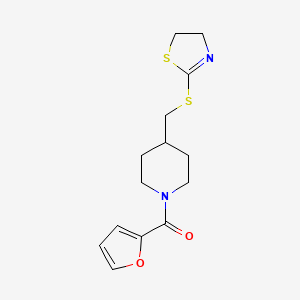
![N-[1-(1-butylbenzimidazol-2-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B2367532.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-[4-(1,3-benzothiazol-2-yl)-3-hydroxy-5-imino-2H-pyrrol-1-yl]benzoate](/img/structure/B2367533.png)
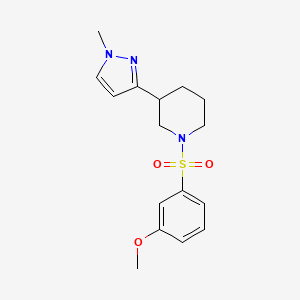
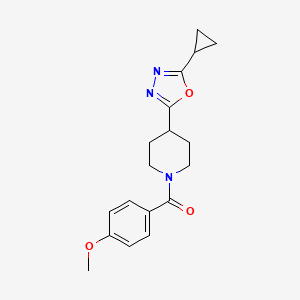
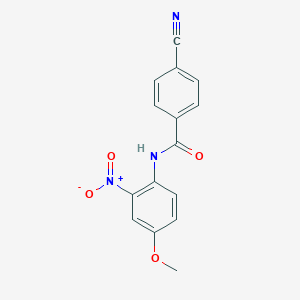
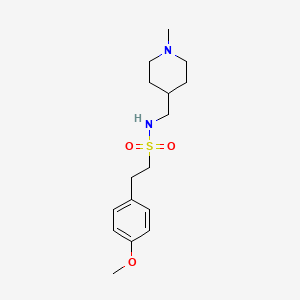
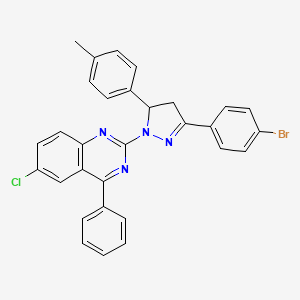
![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide](/img/structure/B2367542.png)
![N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]furan-2-carboxamide](/img/structure/B2367543.png)
![4-Cyano-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]benzenesulfonamide](/img/structure/B2367544.png)
